3-(Quinoxalin-2-yl)prop-2-en-1-amine
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Overview
Description
3-(Quinoxalin-2-yl)prop-2-en-1-amine is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinoxalin-2-yl)prop-2-en-1-amine typically involves the reaction of quinoxaline derivatives with appropriate reagents. One common method involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives, including this compound, focus on cost-effective and scalable processes. Green chemistry approaches are often employed to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Quinoxalin-2-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(Quinoxalin-2-yl)prop-2-en-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in leukemia research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Quinoxalin-2-yl)prop-2-en-1-amine involves its interaction with various molecular targets and pathways. It can induce cell cycle arrest and apoptosis in cancer cells by targeting specific proteins and signaling pathways . The exact molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a benzene ring fused to a pyrazine ring.
Quinoline: Another heterocyclic compound with a benzene ring fused to a pyridine ring.
Cinnoline: A compound with a benzene ring fused to a pyridazine ring.
Uniqueness
3-(Quinoxalin-2-yl)prop-2-en-1-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to induce apoptosis in cancer cells and its potential as an antimicrobial agent make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H11N3 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
(E)-3-quinoxalin-2-ylprop-2-en-1-amine |
InChI |
InChI=1S/C11H11N3/c12-7-3-4-9-8-13-10-5-1-2-6-11(10)14-9/h1-6,8H,7,12H2/b4-3+ |
InChI Key |
IAJYAXXYUQBZBI-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=C/CN |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=CCN |
Origin of Product |
United States |
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